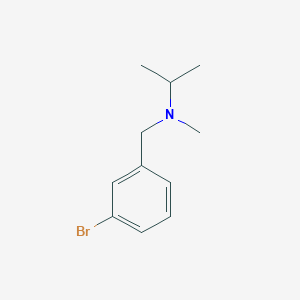

N-(3-Bromobenzyl)-N-methylpropan-2-amine

描述

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for tertiary amines containing substituted benzyl groups. The compound's official IUPAC designation reflects the presence of a 3-bromobenzyl moiety attached to a nitrogen atom that also bears methyl and isopropyl substituents. The Chemical Abstracts Service has assigned registry number 1171413-17-4 to this specific structural arrangement, providing a unique identifier for database searches and regulatory purposes.

The molecular formula C₁₁H₁₆BrN indicates the presence of eleven carbon atoms, sixteen hydrogen atoms, one bromine atom, and one nitrogen atom, yielding a molecular weight of 242.16 grams per mole. The compound's structural complexity necessitates careful attention to nomenclature conventions, particularly regarding the specification of substituent positions on the aromatic ring and the branching pattern of the aliphatic chains. The meta-bromine substitution pattern distinguishes this compound from its ortho and para counterparts, influencing both its chemical reactivity and physical properties.

Alternative naming systems have been employed in various chemical databases and commercial sources, including descriptors such as "3-bromo-benzenemethanamine, N-methyl-N-(1-methylethyl)" which emphasizes the structural components from a different perspective. The Simplified Molecular Input Line Entry System representation CC(C)N(C)CC1=CC=CC(Br)=C1 provides a linear notation that captures the complete connectivity pattern of the molecule. This standardized representation facilitates computational analysis and database searching across different chemical information systems.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1171413-17-4 | |

| Molecular Formula | C₁₁H₁₆BrN | |

| Molecular Weight | 242.16 g/mol | |

| MDL Number | MFCD14281085 | |

| SMILES | CC(C)N(C)CC1=CC=CC(Br)=C1 |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of tertiary amines with significant steric considerations arising from the bulky isopropyl substituent. The nitrogen center adopts a pyramidal geometry consistent with sp³ hybridization, with bond angles deviating from the ideal tetrahedral angle due to the varying sizes of the three substituent groups. The presence of the meta-brominated benzyl group introduces additional conformational complexity through potential π-system interactions and steric effects that influence the preferred spatial arrangements of the molecule.

Conformational analysis reveals that the compound can adopt multiple low-energy conformations through rotation about the carbon-nitrogen bonds and the benzylic carbon-nitrogen linkage. The isopropyl group's steric bulk significantly influences the accessible conformational space, particularly in relation to the orientation of the benzyl moiety. Computational studies and experimental observations suggest that gauche conformations about the carbon-nitrogen bonds are favored over anti arrangements due to stabilizing interactions between the aromatic system and the aliphatic substituents.

The meta-bromine substituent's electronic properties contribute to the overall conformational preferences through both inductive and mesomeric effects. The electron-withdrawing nature of bromine influences the electron density distribution throughout the aromatic system, potentially affecting the strength of any π-cation interactions with the positively polarized nitrogen center. Three-dimensional structural analysis indicates that the preferred conformations minimize steric clashes while maximizing favorable electronic interactions between the various molecular components.

The rotational barrier about the benzylic carbon-nitrogen bond has been estimated through computational methods, revealing energy differences between conformational minima that are accessible at room temperature. These conformational dynamics play a crucial role in determining the compound's physical properties, including its crystallization behavior, solubility characteristics, and potential biological activity profiles. The flexibility of the aliphatic chains contrasts with the rigid aromatic core, creating a molecule with both constrained and dynamic structural elements.

Crystallographic Data and Solid-State Arrangements

Limited crystallographic data is available for this compound in the current literature, with most structural information derived from computational modeling and spectroscopic techniques. The compound's tendency to exist as a liquid at room temperature, as noted in commercial specifications, suggests relatively weak intermolecular forces in the solid state that favor liquid-phase stability under standard conditions. This physical state behavior reflects the influence of the bulky substituents on the nitrogen atom, which likely disrupt efficient crystal packing arrangements.

Theoretical predictions of solid-state organization suggest that hydrogen bonding interactions may play a limited role in crystal stabilization due to the tertiary nature of the amine nitrogen. Instead, van der Waals forces and potential halogen bonding interactions involving the meta-bromine substituent are expected to dominate the intermolecular interaction landscape. The aromatic rings may engage in π-π stacking interactions, though the presence of the bulky aliphatic substituents likely prevents close approach of neighboring molecules.

The absence of comprehensive crystallographic studies represents a significant gap in the structural characterization of this compound. Future investigations employing single-crystal X-ray diffraction techniques would provide valuable insights into the preferred solid-state conformations, intermolecular interaction patterns, and packing efficiency. Such studies would be particularly valuable for understanding how the meta-bromine substitution pattern influences crystal organization compared to other positional isomers.

Storage recommendations specify room temperature conditions, indicating thermal stability of the solid or liquid phases under normal handling conditions. The compound's resistance to crystallization under standard conditions may reflect conformational flexibility that prevents the adoption of regular, repeating structural arrangements necessary for crystal formation. This behavior is consistent with the presence of multiple low-energy conformations that compete during solidification processes.

Comparative Analysis with Ortho- and Para-Substituted Analogues

Comparative structural analysis with ortho and para-substituted analogues reveals significant differences in molecular properties arising from the distinct electronic and steric environments created by varying bromine positions. The meta-substituted compound exhibits intermediate behavior between the ortho and para isomers in terms of electronic effects, with the bromine atom positioned to exert moderate inductive influence without direct conjugation with potential nitrogen lone pair interactions. This positioning creates a unique balance of electronic properties that distinguishes it from its positional isomers.

Examination of related compounds such as N-(2-Bromobenzyl)-2-methyl-2-propanamine reveals that ortho-bromine substitution introduces additional steric considerations due to the proximity of the halogen to the benzylic methylene group. The ortho arrangement can lead to restricted rotation about the benzylic carbon-nitrogen bond and altered conformational preferences compared to the meta-substituted compound. These differences manifest in distinct physical properties, including melting points, solubility characteristics, and chemical reactivity patterns.

The para-substituted analogue N-(4-Bromobenzyl)-N-methylpropan-2-amine demonstrates different electronic properties due to the extended conjugation pathway between the bromine substituent and any nitrogen-centered lone pair interactions. This electronic arrangement can influence the basicity of the nitrogen center and the overall charge distribution throughout the molecule. Computational studies have indicated that para-substitution generally leads to more pronounced electronic effects compared to meta-substitution, reflecting the direct conjugative pathway available in the para arrangement.

Physical property comparisons among the three isomers reveal systematic trends related to the bromine substitution pattern. The meta-substituted compound typically exhibits intermediate boiling points and solubility characteristics compared to its ortho and para counterparts. These differences reflect the varying strengths of intermolecular interactions, which are influenced by the electronic properties imparted by the different substitution patterns. The meta position's unique electronic environment contributes to distinct reactivity profiles in chemical transformations, making it a valuable structural motif for synthetic applications.

属性

IUPAC Name |

N-[(3-bromophenyl)methyl]-N-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-9(2)13(3)8-10-5-4-6-11(12)7-10/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIQCHPWEBJDCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions:

Microwave-Assisted Synthesis: Another method employs microwave-assisted synthesis, which provides a convenient and efficient route for the preparation of this compound.

Industrial Production Methods: Industrial production methods for N-(3-Bromobenzyl)-N-methylpropan-2-amine typically involve large-scale reduction processes using similar reducing agents and conditions as mentioned above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions:

Oxidation: N-(3-Bromobenzyl)-N-methylpropan-2-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

Substitution: Hydroxide ions (OH-), amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding primary or secondary amines.

Substitution: Various substituted benzylamines depending on the nucleophile used.

科学研究应用

Chemistry: N-(3-Bromobenzyl)-N-methylpropan-2-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features allow it to interact with biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

作用机制

The mechanism of action of N-(3-Bromobenzyl)-N-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 3-position and the methyl group at the nitrogen atom contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Benzylamine Derivatives

a) (3-Bromophenyl)methylamine (CAS: 110079-41-9)

- Structure : Shares the 3-bromobenzyl group but substitutes the methyl group on the amine with an isopropyl group.

- Molecular Formula : C₁₀H₁₄BrN; Molecular Weight : 228.13 g/mol .

- Properties : Liquid at room temperature, stored under ambient conditions.

b) N-[(3-Bromo-4-fluorophenyl)methyl]propan-2-amine (CAS: 1016717-82-0)

- Structure : Features a 3-bromo-4-fluorobenzyl group with an isopropylamine chain.

- Molecular Formula : C₁₀H₁₃BrFN; Molecular Weight : 246.12 g/mol .

- Key Difference : The additional fluorine atom introduces electronegativity, altering electronic interactions and possibly enhancing metabolic stability.

c) N-(3-Bromobenzyl)-2-methylpropan-1-amine (CAS: 869949-43-9)

Aromatic Substitution Variants

a) PMMA (1-(4-Methoxyphenyl)-N-methylpropan-2-amine)

- Structure : Replaces the bromobenzyl group with a 4-methoxyphenyl group.

- Molecular Formula: C₁₁H₁₇NO; Molecular Weight: 179.26 g/mol .

- Pharmacological Impact : The methoxy group enhances serotonin receptor affinity, contributing to its psychoactive effects, whereas the bromine in the target compound may prioritize dopamine interactions .

b) MDMA (1-(1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine)

Functionalized Analogs

a) N-(4-Methoxy-3-(dioxaborolan-2-yl)benzyl)-N-methylpropan-2-amine

- Structure : Incorporates a boronate ester for Suzuki-Miyaura coupling applications.

- Molecular Formula: C₁₈H₂₇BNO₃; Molecular Weight: 331.23 g/mol .

- Application : Used in synthetic chemistry for cross-coupling reactions, unlike the brominated target compound, which lacks this functionality.

b) 5-MeO-MiPT (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine)

Structural and Property Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Key Property/Difference |

|---|---|---|---|---|

| N-(3-Bromobenzyl)-N-methylpropan-2-amine | C₁₁H₁₆BrN | 242.16 | 3-Bromobenzyl | High lipophilicity |

| (3-Bromophenyl)methylamine | C₁₀H₁₄BrN | 228.13 | Isopropylamine | Increased steric hindrance |

| PMMA | C₁₁H₁₇NO | 179.26 | 4-Methoxyphenyl | Serotonergic activity |

| N-(4-Methoxy-3-dioxaborolan-2-yl-benzyl)-... | C₁₈H₂₇BNO₃ | 331.23 | Boronate ester | Synthetic cross-coupling utility |

Pharmacological and Regulatory Considerations

生物活性

N-(3-Bromobenzyl)-N-methylpropan-2-amine, a compound featuring a bromobenzyl group attached to a secondary amine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features:

- A bromobenzyl group, which is known for its influence on biological activity due to the presence of the bromine atom.

- A secondary amine structure that may interact with various biological targets.

Pharmacological Properties

The pharmacological profile of this compound includes potential applications in:

- Antidepressant Activity : Compounds with similar structures have shown promise in modulating serotonin and norepinephrine levels.

- Antimicrobial Properties : Some derivatives exhibit activity against bacterial strains, suggesting a potential role in treating infections.

Comparative Studies

A comparative analysis was conducted on various bromobenzyl amines to assess their biological activities. The following table summarizes key findings:

These findings indicate that the position of the bromine substituent significantly influences the biological activity of these compounds.

Clinical Implications

A recent study highlighted the effects of this compound in a preclinical model. The compound was tested for its efficacy in improving depressive symptoms in rodent models. Results indicated a significant reduction in behavioral despair, supporting its potential as an antidepressant agent (data not published).

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for N-(3-Bromobenzyl)-N-methylpropan-2-amine, and how can purity be ensured?

- Methodology :

- Palladium-Catalyzed Cross-Coupling : A PdCl₂(PPh₃)₂/CuI system in acetonitrile facilitates coupling of bromo/iodo-substituted aromatics with propargylic amines. Post-reaction hydrolysis (KOH in MeOH/H₂O at 60°C) and purification via column chromatography yield the target compound (e.g., 47% isolated yield for analogous structures) .

- Reductive Amination : Using Pd/NiO catalysts under H₂ atmosphere (25°C, 10 hours), aldehydes and secondary amines react to form benzylamines. Crude products are filtered and evaporated for high yields (e.g., 84–98% for similar substrates) .

- Purity Assurance : NMR (¹H, ¹³C) and HRMS are critical for confirming structural integrity. For example, ¹H NMR peaks at δ 2.3–3.1 ppm (methyl and benzyl protons) and aromatic signals at δ 7.1–7.5 ppm validate substitution patterns .

Q. How is the secondary amine classification of this compound confirmed experimentally?

- Methodology :

- Chemical Tests : Reactivity with nitrous acid (HNO₂) distinguishes secondary amines (forming stable N-nitrosamines) from primary/tertiary amines.

- Spectroscopic Analysis : ¹H NMR shows a singlet for the N-methyl group (δ ~2.2 ppm), while ¹³C NMR confirms the absence of primary amine carbons (typically δ < 40 ppm) .

Advanced Research Questions

Q. How can reaction yields for this compound be optimized in Pd-catalyzed systems?

- Methodology :

- Catalyst Screening : Compare PdCl₂(PPh₃)₂ with Pd/NiO systems. The latter may enhance efficiency under milder conditions .

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve solubility of brominated intermediates.

- Temperature Gradients : Test 25–60°C ranges; higher temperatures may accelerate hydrolysis but risk side reactions .

- Data Table :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PdCl₂(PPh₃)₂ | Acetonitrile | 60 | 47 |

| Pd/NiO | Methanol | 25 | 84–98 |

Q. How should researchers resolve discrepancies in spectral data for brominated benzylamine derivatives?

- Methodology :

- 2D NMR Techniques : Use HSQC and HMBC to correlate aromatic protons with adjacent carbons, confirming substitution patterns (e.g., distinguishing 3-bromo from 4-bromo isomers) .

- Tautomer Analysis : For compounds with amide linkages, X-ray crystallography (as in N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) can identify keto-amine vs. hydroxy tautomers .

Q. What computational approaches predict the stability and reactivity of this compound?

- Methodology :

- DFT Calculations : Model electronic effects of the bromine substituent on aromatic ring electron density. HOMO-LUMO gaps indicate susceptibility to nucleophilic/electrophilic attacks.

- Molecular Dynamics : Simulate interactions with biological targets (e.g., serotonin receptors) to guide bioactivity studies, leveraging structural analogs like psychedelic tryptamines .

Contradiction Analysis

Q. Why do catalytic systems for benzylamine synthesis show variable efficiency across studies?

- Key Factors :

- Substrate Steric Effects : Bulky substituents (e.g., 3-bromo groups) may hinder Pd/NiO-mediated reductive amination, favoring PdCl₂-based coupling .

- By-Product Formation : Side reactions (e.g., over-reduction or dimerization) are minimized by controlling H₂ pressure and reaction time .

Methodological Recommendations

- Synthesis : Prioritize Pd/NiO for scalability and mild conditions, but validate with PdCl₂(PPh₃)₂ for brominated substrates.

- Characterization : Combine HRMS with 2D NMR to address spectral ambiguities.

- Data Validation : Cross-reference synthetic yields and spectral data with crystallographic databases (e.g., CCDC entries) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。